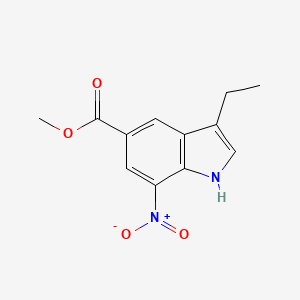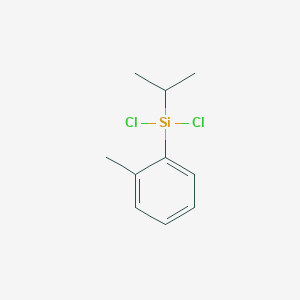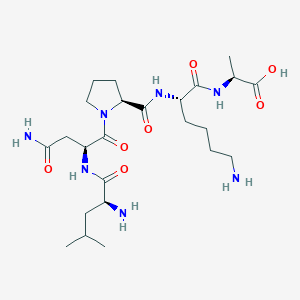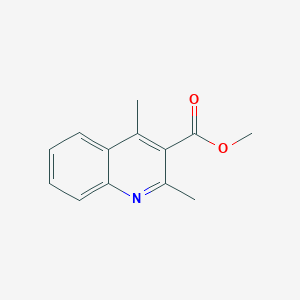![molecular formula C13H11ClINOS B14220254 2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline CAS No. 823802-41-1](/img/structure/B14220254.png)
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline is an organic compound with the molecular formula C13H11ClINOS It is characterized by the presence of a chloro and iodo substituent on a phenyl ring, a sulfanyl group, and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Halogenation: Introduction of chloro and iodo groups onto the phenyl ring.
Thioether Formation: Reaction of the halogenated phenyl compound with a thiol to form the sulfanyl group.
Amination: Introduction of the methoxyaniline moiety through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the sulfanyl group can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromo-2-iodophenyl)sulfanyl]-6-methoxyaniline
- 2-[(4-Chloro-2-fluorophenyl)sulfanyl]-6-methoxyaniline
- 2-[(4-Chloro-2-iodophenyl)sulfanyl]-4-methoxyaniline
Uniqueness
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline is unique due to the specific combination of chloro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxyaniline moiety also contributes to its distinct properties compared to similar compounds.
Properties
CAS No. |
823802-41-1 |
|---|---|
Molecular Formula |
C13H11ClINOS |
Molecular Weight |
391.66 g/mol |
IUPAC Name |
2-(4-chloro-2-iodophenyl)sulfanyl-6-methoxyaniline |
InChI |
InChI=1S/C13H11ClINOS/c1-17-10-3-2-4-12(13(10)16)18-11-6-5-8(14)7-9(11)15/h2-7H,16H2,1H3 |
InChI Key |
BYVOVZMLOBZNPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)SC2=C(C=C(C=C2)Cl)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)
![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)

![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)


![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)



![Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-](/img/structure/B14220259.png)


